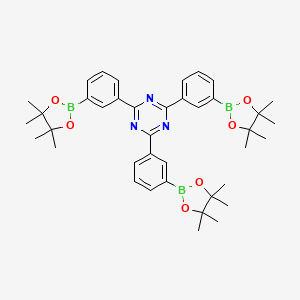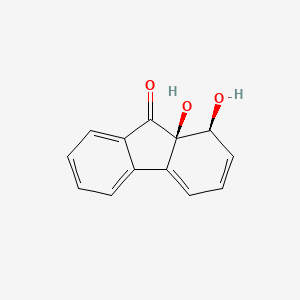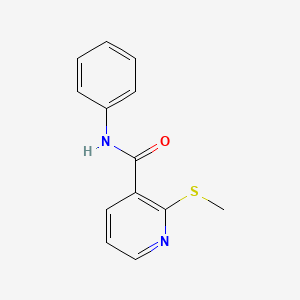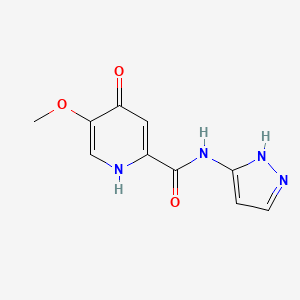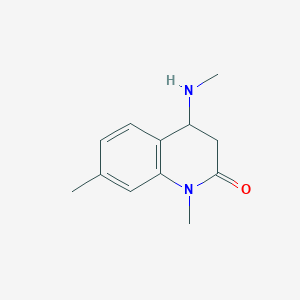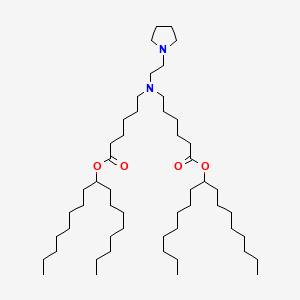
Di(heptadecan-9-yl) 6,6'-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(heptadecan-9-yl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate is a complex organic compound with the molecular formula C52H102N2O4 and a molecular weight of 819.37 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and long alkyl chains, making it a molecule of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(heptadecan-9-yl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclocondensation reactions involving dicarboxylic acids and aminoethyl or aminoalkyl precursors.
Attachment of Alkyl Chains: The long heptadecan-9-yl chains are introduced through esterification reactions, where heptadecan-9-ol reacts with carboxylic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction rates and yields. The use of continuous flow reactors can also improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups on the pyrrolidine ring.
Applications De Recherche Scientifique
Di(heptadecan-9-yl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Di(heptadecan-9-yl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets through the pyrrolidine ring. This ring can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with proteins and enzymes, influencing their activity and function . The long alkyl chains may also play a role in membrane interactions and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Uniqueness
Di(heptadecan-9-yl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate is unique due to its combination of a pyrrolidine ring and long alkyl chains, which confer distinct physicochemical properties and potential biological activities .
Propriétés
Formule moléculaire |
C52H102N2O4 |
|---|---|
Poids moléculaire |
819.4 g/mol |
Nom IUPAC |
heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-pyrrolidin-1-ylethyl)amino]hexanoate |
InChI |
InChI=1S/C52H102N2O4/c1-5-9-13-17-21-27-37-49(38-28-22-18-14-10-6-2)57-51(55)41-31-25-33-43-53(47-48-54-45-35-36-46-54)44-34-26-32-42-52(56)58-50(39-29-23-19-15-11-7-3)40-30-24-20-16-12-8-4/h49-50H,5-48H2,1-4H3 |
Clé InChI |
WELJEWRTAHUSTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


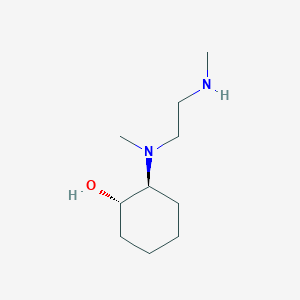

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358350.png)


![1-methyl-3-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13358360.png)
![2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one](/img/structure/B13358394.png)
